2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol
Overview
Description
“2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol” is a chemical compound with the molecular formula C13H20O . It is a solid substance at 20°C . The compound has a molecular weight of 192.3 .
Molecular Structure Analysis
The InChI code for “2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol” is 1S/C13H20O/c1-12(2,3)9-7-11(14)8-10-13(4,5)6/h11,14H,1-6H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol” is a solid substance at 20°C . It has a molecular weight of 192.3 . The compound has a melting point range of 78.0 to 82.0°C .Scientific Research Applications
Polymerization Catalyst
Vanadium complexes, including those related to 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol, serve as efficient catalysts in olefin polymerization. These catalysts are explored for ethylene polymerization and copolymerization with other monomers, demonstrating the potential of such complexes in the field of polymer science (Ji-Qian Wu & Yue-sheng Li, 2011).
Synthesis of Functionalized Compounds
The compound plays a role in the synthesis of various functionalized organic compounds. For instance, it is used in phosphine-catalyzed annulations to create highly functionalized tetrahydropyridines, showcasing its versatility in organic synthesis (Xue-Feng Zhu, J. Lan, & O. Kwon, 2003).
Catalysis in Coupling Reactions
It is also involved in coupling reactions of aryl bromides with alkynols, catalyzed by a tetraphosphine/palladium catalyst. This application highlights its importance in creating diverse chemical bonds and structures (M. Feuerstein, H. Doucet, & M. Santelli, 2004).
Polymer Formation and Isomerization
The compound contributes to the formation of polymers and isomerization processes. For example, its derivative plays a role in the synthesis of a septicyclic compound through polymer formation and subsequent isomerization (J. Dale, C. Ramming, & M. R. Suissa, 1993).
Optoelectronic Properties
In the field of optoelectronics, derivatives of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol are used to create molecular wires with unique optoelectronic properties. This application is crucial for the development of new electronic and photonic materials (Changsheng Wang, L. Pålsson, A. Batsanov, & M. Bryce, 2006).
Safety And Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements associated with the compound include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
2,2,8,8-tetramethylnona-3,6-diyn-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-12(2,3)9-7-11(14)8-10-13(4,5)6/h11,14H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZASKNUKKURJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC(C#CC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463325 | |
Record name | 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol | |
CAS RN |
50428-39-2 | |
Record name | 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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